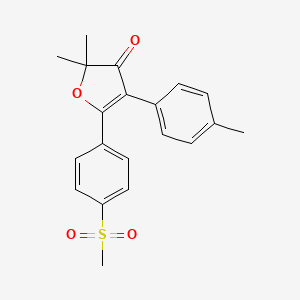
2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)-4-p-tolylfuran-3(2H)-one
Cat. No. B8545475
M. Wt: 356.4 g/mol
InChI Key: JVYMZCHEMWESEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06492416B1
Procedure details


To a stirred solution of 4-bromo-2,2-dimethyl-5-{4-(methylsulfonyl)phenyl}-3(2H)-furanone (110 mg) and tetrakis(triphenylpalladium(0) (54 mg) in 30 ml benzene, were added 2 M aqueous sodium carbonate (0.22 ml) and 4-methyl-benzeneboronic acid (60 mg). The reaction solution was stirred at reflux for 24 hours. Then the solvent was evaporated off under reduced pressure. The resulting residue was extracted with 50 ml water and dichloromethane (50 ml×3). The organic layer was concentrated in vacuo and the resulting residue was separated by column chromatography (hexane/ethylacetate=2:1) to give 76 mg of 2,2-dimethyl-4-(4-methylphenyl)-5-{4-(methylsulfonyl)phenyl}-3(2H)-furanone as a solid. mp: 167-168° C. NMR: δ1.57 (s, 6H), 2.38 (s, 3H), 3.07 (s, 3H), 7.17 (m, 4H), 7.89 (m, 4H). IR (cm−1): 1707, 1660, 1531, 1289, 1230. MS (EI): 356 (m).
Quantity
110 mg
Type
reactant
Reaction Step One





Name
triphenylpalladium(0)
Quantity
54 mg
Type
catalyst
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:3](=[O:19])[C:4]([CH3:18])([CH3:17])[O:5][C:6]=1[C:7]1[CH:12]=[CH:11][C:10]([S:13]([CH3:16])(=[O:15])=[O:14])=[CH:9][CH:8]=1.C(=O)([O-])[O-].[Na+].[Na+].[CH3:26][C:27]1[CH:32]=[CH:31][C:30](B(O)O)=[CH:29][CH:28]=1>C1C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1([Pd-3](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:17][C:4]1([CH3:18])[C:3](=[O:19])[C:2]([C:30]2[CH:31]=[CH:32][C:27]([CH3:26])=[CH:28][CH:29]=2)=[C:6]([C:7]2[CH:12]=[CH:11][C:10]([S:13]([CH3:16])(=[O:15])=[O:14])=[CH:9][CH:8]=2)[O:5]1 |f:1.2.3,^1:45,47,66,85|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
110 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(C(OC1C1=CC=C(C=C1)S(=O)(=O)C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
0.22 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
60 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
|
Name
|
triphenylpalladium(0)
|
|
Quantity
|
54 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)[Pd-3](C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 24 hours
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then the solvent was evaporated off under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting residue was extracted with 50 ml water and dichloromethane (50 ml×3)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was separated by column chromatography (hexane/ethylacetate=2:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OC(=C(C1=O)C1=CC=C(C=C1)C)C1=CC=C(C=C1)S(=O)(=O)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 76 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 66.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
